5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
Description
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-[(1,3-dimethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-7-8(6-13(2)12-7)5-9-3-4-10(14)11-9/h6,9H,3-5H2,1-2H3,(H,11,14) |
InChI Key |
GNMJZVXIMCXLJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CC2CCC(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable pyrrolidinone precursor under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired reaction pathway. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one and related compounds identified in the evidence:
Key Observations:
Core Heterocycle Variation: The target compound’s pyrrolidin-2-one core differs from the thiazolidin-4-one and oxazolidin-2-one in electronic properties and hydrogen-bonding capacity. Lactam ring size (5-membered vs. 4-membered in oxazolidinone) influences conformational flexibility. Thiazolidinone derivatives (e.g., ) exhibit enhanced sulfur-mediated reactivity (e.g., disulfide bond formation) compared to the target’s lactam .
Nitro groups in increase electron-withdrawing effects, which may alter redox behavior or stability compared to the target’s methyl substituents.
Linker and Connectivity: The methylene linker in introduces planarity, whereas the target’s methyl group allows rotational freedom, affecting molecular docking or crystal packing . Alkyne linkers in and ethoxy groups in introduce rigidity or polarity, impacting noncovalent interactions (e.g., van der Waals forces) .
Research Findings and Implications
Structural Analysis Tools:
- SHELXL and ORTEP-3 are critical for determining bond lengths and angles in crystallographic studies of these compounds. For example, the thioxo group in likely exhibits shorter C=S bond lengths (∼1.65 Å) compared to the target’s C=O (∼1.23 Å) .
- The nitro groups in create localized negative regions, whereas the target’s dimethylpyrazole shows neutral aromaticity .
Biological Activity
5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅N₃O
- Molecular Weight : 193.25 g/mol
- CAS Number : 1565711-49-0
The compound features a pyrrolidinone core linked to a dimethylpyrazole moiety, which is significant for its biological interactions.
1. Enzyme Inhibition
Research has indicated that pyrazole derivatives can act as inhibitors for various enzymes, including:
- Epoxide Hydrolase : Compounds similar to 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one have shown inhibitory activity against soluble epoxide hydrolase (sEH) with IC50 values ranging from 16.2 to 50.2 nmol/L .
- p38 MAP Kinase : This compound class exhibits significant inhibition of p38 MAPK, which plays a critical role in inflammatory responses. Some derivatives have demonstrated IC50 values as low as 13 nM .
2. Anti-inflammatory Activity
The compound has been implicated in reducing inflammatory markers. For instance, studies have shown that related pyrazole compounds can inhibit TNFα and IL-1 induced IL-6 production in human chondro-sarcoma cells .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including:
- Cytotoxicity : The compound's analogs have been tested against various cancer cell lines, with some exhibiting IC50 values below 5 µM in MCF-7 breast cancer cells . This suggests a promising avenue for developing anticancer agents.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented:
- Bacterial Inhibition : Compounds similar to 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one have shown activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of pyrazole derivatives:
| Compound Variation | Biological Activity | IC50 Value |
|---|---|---|
| Pyrazole-Urea | p38 MAPK Inhibition | 13 nM |
| Alkylated Pyrazoles | Cytotoxicity | <5 µM |
| Neutrophil Migration Inhibitors | IL-8 Chemotaxis | IC50 = 10 nM |
Case Studies
- In Vivo Studies : A study demonstrated that certain pyrazole derivatives significantly reduced tumor growth in animal models when administered orally, highlighting their potential as therapeutic agents in oncology .
- Combination Therapy : Research indicates that combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin can enhance cytotoxic effects in resistant cancer cell lines .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of 5-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one?
Answer:
The compound is typically synthesized via multi-step reactions involving cyclocondensation or alkylation. For example:
- Pyrazole-pyrrolidinone coupling : A key step involves alkylation of 1,3-dimethylpyrazole derivatives with pyrrolidinone precursors under acidic conditions. and describe similar reactions using ammonium acetate (NH₄OAc) in glacial acetic acid at 108°C to facilitate cyclization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) or ethanol are often used to improve yields, as noted in for analogous pyrazole-thiazolidinone syntheses .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern on the pyrazole ring and the pyrrolidinone moiety. highlights the use of DEPT-135 experiments to distinguish methyl groups in similar pyrazole derivatives .
- Mass spectrometry : High-resolution MS (HRMS) is used to verify molecular weight and fragmentation patterns. provides an example of SMILES and InChi annotations for structural validation .
Advanced: How can computational methods aid in understanding the reactivity of this compound?
Answer:
- DFT calculations : Density Functional Theory (DFT) can predict electrophilic/nucleophilic sites. For instance, combined experimental and theoretical studies to analyze charge distribution in pyrazole-carboxylic acid derivatives .
- Molecular docking : Used to assess binding affinity with biological targets. references studies employing AutoDock (e.g., Trott & Olson, 2010) to model interactions with enzymes like cyclooxygenase .
Advanced: How can contradictory data in biological activity studies be resolved?
Answer:
Contradictions often arise from assay variability or structural analogs. Methodological strategies include:
- Structure-activity relationship (SAR) analysis : Compare bioactivity of closely related analogs (e.g., notes differences in nitro- vs. pyrrolidinyl-substituted pyrazoles) .
- Meta-analysis of literature : Cross-reference findings from independent studies. For example, lists conflicting results in COX-2 inhibition assays, which may stem from divergent enzyme sources or protocols .
Advanced: What strategies optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can enhance coupling efficiency. reports a 72% yield improvement using Pd(OAc)₂ in pyrazole-pyrrolidinone alkylation .
- Temperature gradients : Stepwise heating (e.g., 80°C → 110°C) minimizes side reactions, as shown in for thiazolidinone syntheses .
Basic: What are the primary applications of this compound in medicinal chemistry?
Answer:
- Enzyme inhibition : The pyrrolidinone moiety is a known pharmacophore for kinase inhibitors (e.g., JAK/STAT pathways), as noted in for pyrazolo-pyrimidine derivatives .
- Antimicrobial studies : highlights nitro-substituted pyrazoles exhibiting activity against Gram-positive bacteria, suggesting potential for structural modification .
Advanced: How do steric and electronic effects influence its reactivity?
Answer:
- Steric hindrance : The 1,3-dimethyl groups on the pyrazole ring limit substitution at the 4-position, favoring alkylation at the methylene bridge () .
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on the pyrazole enhance electrophilicity, as shown in for nitro-pyrazole derivatives .
Basic: What purification techniques are recommended for isolating this compound?
Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 3:7 → 1:1) effectively separates pyrrolidinone derivatives () .
- Recrystallization : Ethanol/water mixtures are preferred for high-purity crystals, as used in for pyrazole-carboxylic acids .
Advanced: How can X-ray crystallography validate its 3D structure?
Answer:
- Single-crystal growth : Slow evaporation from DMSO/EtOH mixtures produces diffraction-quality crystals. details similar protocols for pyrazole-azepine derivatives .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds), as applied in for pyrazole-aniline complexes .
Advanced: What are the challenges in scaling up its synthesis for preclinical studies?
Answer:
- Byproduct formation : Alkylation at unintended sites (e.g., pyrrolidinone oxygen) requires careful stoichiometric control () .
- Thermal instability : High-temperature steps may degrade the compound; microwave-assisted synthesis () reduces reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
